molecular formula C17H17N3O B2859863 N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide CAS No. 2321334-00-1

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide

Cat. No. B2859863
CAS RN: 2321334-00-1
M. Wt: 279.343
InChI Key: QCNMWWBLVHFPOS-RMKNXTFCSA-N
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Description

“N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a cinnamamide scaffold . Cinnamamide is a privileged scaffold present widely in a number of natural products . The scaffold acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .


Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method, catalyzed by Lipozyme® TL IM in continuous-flow microreactors, achieved a maximum conversion of 91.3% under optimal conditions . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .

Scientific Research Applications

Synthesis and Characterization of Cinnamamide Derivatives

Research efforts have been directed towards the synthesis and characterization of various cinnamamide derivatives to explore their potential applications. For example, the study on the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide as a photo-responsive monomer highlights the development of novel materials with potential applications in the field of photo-responsive polymers. This study demonstrates the innovative approach of synthesizing a diol monomer with a pendant photo-responsive cinnamamide group, offering insights into its characterization and photo-response behaviors (Jin, Sun, & Wu, 2011).

Biological Activities of Cinnamamide Derivatives

Cinnamamide derivatives have been extensively studied for their biological activities. Research has shown that these compounds possess a wide range of therapeutic potentials, such as central nervous system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic, antitumor, anesthetic, analgesic, anti-infective activities, and applications in agrochemical fields including insecticidal, avian repellent, herbicidal activities, and fungicidal properties (Borul & Agarkar, 2020). Another study on the cinnamamide scaffold in compounds with therapeutic potential highlights its ability to interact with multiple molecular targets, offering opportunities to optimize and modify pharmacological activity for treating central and peripheral nervous system disorders (Gunia-Krzyżak et al., 2015).

Structural Analysis and Antagonistic Properties

Investigations into the structural analysis and antagonistic properties of cinnamamide derivatives have also been conducted. For example, a study focusing on cinnamamides as structural analogs and antagonists of serotonin reveals their potential pharmacological activity, which may contribute to their therapeutic effects in various applications (Dombro & Woolley, 1964).

Antifungal and Insecticidal Activities

The design, synthesis, and evaluation of novel cinnamide derivatives for antifungal and insecticidal activities highlight the potential agricultural applications of these compounds. Some derivatives have demonstrated significant fungicidal activities against plant pathogens, indicating their potential as new agents in pest management (Xiao et al., 2011).

properties

IUPAC Name

(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(9-6-13-4-2-1-3-5-13)18-11-15-10-16(14-7-8-14)20-12-19-15/h1-6,9-10,12,14H,7-8,11H2,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNMWWBLVHFPOS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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